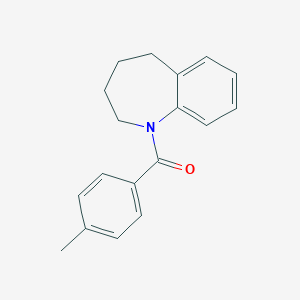
1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine, also known as 4-MeO-BZT, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor that has been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In
Mecanismo De Acción
The mechanism of action of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, which enhances dopamine signaling in the brain. The exact mechanism of action of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine are primarily related to its ability to enhance dopamine signaling in the brain. This can lead to a range of effects, including increased motor activity, euphoria, and improved cognitive function. However, the long-term effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine on the brain and body are still not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments is its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine, including:
1. Investigating the long-term effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine on the brain and body.
2. Exploring the potential therapeutic applications of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in the treatment of neurological disorders such as Parkinson's disease and ADHD.
3. Developing new analogs of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine with improved potency and selectivity for the dopamine transporter.
4. Studying the mechanism of action of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in greater detail to better understand its effects on dopamine signaling in the brain.
In conclusion, 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a potent dopamine reuptake inhibitor that has potential applications in the treatment of neurological disorders. Its mechanism of action involves the inhibition of dopamine reuptake by binding to the dopamine transporter, which enhances dopamine signaling in the brain. However, further research is needed to fully understand the long-term effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves several steps, including the preparation of 4-methylbenzoyl chloride, the condensation of 4-methylbenzoyl chloride with 2-amino-1-phenylethanol, and the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification by chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been extensively studied for its potential applications in the treatment of neurological disorders. In a study conducted by Budygin et al. (2001), it was found that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has a higher potency than cocaine in inhibiting dopamine reuptake in the striatum of rats. This suggests that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine may have therapeutic potential in the treatment of Parkinson's disease, which is characterized by the degeneration of dopamine-producing neurons in the brain.
In another study by Schweri et al. (2002), it was found that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This suggests that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine may have potential applications in the treatment of ADHD, which is characterized by a deficiency in dopamine signaling.
Propiedades
Nombre del producto |
1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine |
|---|---|
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
(4-methylphenyl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
InChI |
InChI=1S/C18H19NO/c1-14-9-11-16(12-10-14)18(20)19-13-5-4-7-15-6-2-3-8-17(15)19/h2-3,6,8-12H,4-5,7,13H2,1H3 |
Clave InChI |
QRVRLDSYOGTBSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCCC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N2CCCCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}-4-oxobutanoic acid](/img/structure/B270546.png)


![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)


![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)
![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)

![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)